REACTION_SMILES
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[Br:20][CH2:21][C:22](=[O:23])[O:24][CH3:25].[C:1](=[O:2])([O-:3])[O-:4].[C:7](=[O:8])([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[N:14]1[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]1.[CH3:26][C:27]#[N:28].[K+:5].[K+:6]>>[C:7](=[O:8])([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[N:14]1[CH2:15][CH2:16][N:17]([CH2:21][C:22](=[O:23])[O:24][CH3:25])[CH2:18][CH2:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COC(=O)CN1CCN(C(=O)OC(C)(C)C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |